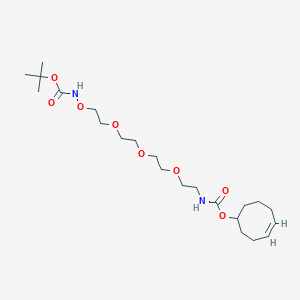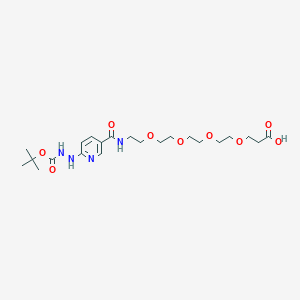
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is an organic compound with the molecular formula C11H13N3O7 and a molecular weight of 299.24 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions, forming 2,4-dinitrophenylamine.
Alkylation: The 2,4-dinitrophenylamine is then reacted with ethylene oxide under basic conditions to form 2-[(2,4-dinitrophenyl)amino]ethanol.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for esterification and hydrolysis reactions.
Major Products Formed
Reduction: 3-{2-[(2,4-Diaminophenyl)amino]ethoxy}propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and propanoic acid.
Aplicaciones Científicas De Investigación
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The dinitrophenyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Protein Labeling: The compound can react with amino groups in proteins, allowing for the labeling and detection of specific proteins in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is unique due to its dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and reactive intermediates .
Propiedades
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O7/c15-11(16)3-5-21-6-4-12-9-2-1-8(13(17)18)7-10(9)14(19)20/h1-2,7,12H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBHMCACQXZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














